ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
Description
ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE is a fluorinated pyrimidine derivative featuring a tetrahydropyrimidine core with two ketone groups at positions 2 and 4, a fluorine substituent at position 5, and an ethyl acetate moiety linked via the N1 position. Its structure has been characterized crystallographically, revealing planar pyrimidine rings and intermolecular hydrogen bonding patterns that influence its stability and reactivity .
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVUJGTXDPMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=O)NC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE typically involves the reaction of 5-fluorouracil with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Key Structural Features
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Core structure : A 2,4-dioxo-1,2,3,4-tetrahydropyrimidine ring system with a 5-fluoro substituent.
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Functional group : An ethyl acetate moiety at position 1 of the pyrimidine ring .
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Molecular formula : C₈H₉FN₂O₄ (molecular weight: 216.17 g/mol) .
Construction of the Pyrimidine Core
The synthesis of the tetrahydropyrimidine ring system often employs multicomponent reactions. For example, a DIPEAc-catalyzed protocol combines aldehydes , ethylcyanoacetate , and thiourea to form analogous tetrahydropyrimidine derivatives . While the exact pathway for the 5-fluoro-substituted derivative is not explicitly detailed in the provided sources, similar strategies likely apply:
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Multicomponent condensation : Aldehydes react with β-dicarbonyl compounds (e.g., ethylcyanoacetate) and thiourea under catalytic conditions.
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Catalyst efficiency : DIPEAc demonstrates superior catalytic performance compared to other catalysts (e.g., Cs₂CO₃, p-TSA), enabling reactions at room temperature with yields up to 94% in 45 minutes .
Esterification to Form the Ethyl Acetate Group
The ethyl ester group is typically introduced via esterification of a carboxylic acid. For uracil derivatives, this may involve:
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Acid chloride formation : Conversion of carboxylic acids to acid chlorides using reagents like (COCl)₂ .
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Esterification : Reaction of the acid chloride with ethanol in the presence of a base (e.g., pyridine) .
Purification and Characterization
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Purification : Crystallization (e.g., ethanol) or flash chromatography on silica gel .
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Characterization :
Stability and Reactivity
Scientific Research Applications
ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral and anticancer agent due to its structural similarity to nucleoside analogs.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This results in the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE with structurally related compounds, focusing on substituents, physicochemical properties, and functional applications.
Structural and Functional Differences
- In contrast, EPYRIFENACIL uses trifluoromethyl and chloro groups for steric and electronic effects, critical for herbicidal action.
- Ester Chain Length : The ethyl ester in the target compound may offer better membrane permeability than the methyl ester in , though this requires experimental validation.
- Ring Modifications : The tetrahydrofuran-containing analog introduces conformational constraints, likely affecting binding specificity compared to the flexible ethyl acetate group in the target compound.
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies of the target compound’s analogs (e.g., 5-fluorouracil derivatives) reveal intermolecular hydrogen bonds involving the pyrimidine’s carbonyl groups and fluorine, stabilizing the crystal lattice . In contrast, the methyl-substituted analog exhibits weaker hydrogen bonding due to reduced electronegativity, impacting solubility and melting points. Tools like Mercury CSD enable comparative analysis of packing patterns, showing that fluorine’s electronegativity promotes denser crystal packing in the target compound vs. methyl derivatives.
Biological Activity
Ethyl 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H11FN2O4
- Molecular Weight : 278.24 g/mol
- CAS Number : 1437323-25-5
- SMILES Notation : CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=C(C=C2)F
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Caspase activation; mitochondrial disruption |
| HCT-116 | 7.5 | Apoptosis induction |
| A549 (lung) | 6.0 | Cell cycle arrest; apoptosis |
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:
- Inhibition of DNA Synthesis : The tetrahydropyrimidine moiety may mimic nucleobases and inhibit DNA polymerase.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response in apoptosis induction across multiple cell lines.
Study on Antimicrobial Properties
In another research article focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria. The findings revealed significant inhibition rates compared to standard antibiotics.
Q & A
Q. What are the recommended methods for synthesizing ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE?
Synthesis typically involves multi-step reactions, including fluorination and etherification. For example, a fluorinated intermediate like 2,4-dichloro-1,5-dinitrobenzene can undergo etherification with a nucleophilic acetate group in DMF, followed by fluorination using KF or similar agents . Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Workup : Acid-base extraction is critical to isolate the product from unreacted starting materials.
- Yield optimization : Temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for fluorinating agents) improve efficiency .
Q. How can the crystal structure of this compound be determined?
X-ray crystallography using programs like SHELXL is standard. For example, related fluorouracil derivatives (e.g., 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine)glycin) have been resolved with SHELXL refinement, achieving R-factors < 0.05 . Steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement : Apply anisotropic displacement parameters and validate with CCDC databases.
- Challenges : Hydrogen bonding networks (e.g., N–H···O interactions) require careful modeling .
Q. What analytical techniques are suitable for purity assessment?
- HPLC/UV-IR : Detects impurities at <0.1% levels using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR : NMR (δ ~ -120 ppm) confirms fluorination, while NMR identifies ester protons (δ 4.1–4.3 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] peaks (expected m/z ~283) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved for derivatives of this compound?
Discrepancies in unit cell parameters or hydrogen bonding patterns may arise due to polymorphism or solvent inclusion. For example, solvate forms (e.g., DMF-containing structures) exhibit distinct lattice parameters . Mitigation strategies:
Q. What mechanistic insights explain the fluorination step’s selectivity?
Fluorination at the 5-position is governed by electronic and steric factors:
- Electrophilic aromatic substitution : The electron-withdrawing dioxo groups activate the pyrimidine ring at the 5-position.
- Nucleophilic fluorination : KF in DMF favors SNAr mechanisms due to the polar solvent stabilizing the transition state .
- Competing pathways : Trace chloride impurities may lead to byproducts (e.g., 2,4-dichloro derivatives), detectable via LC-MS .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Flow chemistry : Continuous reactors reduce reaction times (e.g., from 24h to 4h) and improve heat management for exothermic steps .
- Catalyst screening : Pd/C or Au nanoparticles enhance fluorination efficiency (TOF up to 500 h) .
- Green chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to reduce environmental impact .
Key Research Challenges
- Solvent effects : Polar solvents stabilize intermediates but complicate purification.
- Biological activity : Limited data on antimicrobial efficacy; derivatives show weak activity against S. aureus (zone inhibition <11 mm) .
- Thermal stability : Decomposition above 200°C (TGA data) limits high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
